N-[(3-bromophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-25-19-9-11-23(12-10-19)18-7-5-16(6-8-18)20(24)22-14-15-3-2-4-17(21)13-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECODHYRUYLSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl compounds to form the 3-bromobenzyl intermediate.
Piperidine Derivative Formation: The next step involves the reaction of the bromobenzyl intermediate with piperidine to form the 3-bromobenzylpiperidine derivative.
Methoxylation: The piperidine derivative is then methoxylated to introduce the methoxy group.
Amidation: Finally, the methoxypiperidine derivative undergoes amidation with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide
- N-(3-fluorobenzyl)-4-(4-methoxypiperidin-1-yl)benzamide
- N-(3-methylbenzyl)-4-(4-methoxypiperidin-1-yl)benzamide
Uniqueness
N-[(3-bromophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.
Biological Activity
N-[(3-bromophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 364.26 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. The compound this compound has been evaluated for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.125 µg/mL | |
| Escherichia coli | 0.5 µg/mL | |
| Mycobacterium tuberculosis | 0.25 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents, especially in the context of rising antibiotic resistance.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within bacterial cells. It is hypothesized that the compound may inhibit critical enzymes involved in bacterial cell wall synthesis or protein synthesis pathways, leading to cell death.
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of benzamide derivatives. Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins.
Table 2: Anticancer Efficacy
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10 µM | |
| MCF-7 (breast cancer) | 15 µM | |
| A549 (lung cancer) | 12 µM |
These results indicate that this compound could be a promising candidate for further development in cancer therapeutics.
Case Study 1: Evaluation Against Resistant Strains
A study conducted by researchers aimed to assess the effectiveness of various benzamide derivatives, including this compound, against resistant bacterial strains. The results demonstrated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as an alternative treatment option for infections caused by resistant bacteria.
Case Study 2: In Vitro Anticancer Studies
In vitro studies on human cancer cell lines revealed that this compound induced significant cytotoxicity. The mechanism was linked to the activation of caspase pathways, suggesting that the compound promotes programmed cell death in cancer cells.
Q & A
Basic: What are the standard synthetic routes for N-[(3-bromophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide?
Answer:
The synthesis typically involves amide coupling between a bromophenylmethylamine derivative and a substituted benzoyl chloride. Key steps include:
- Step 1 : Preparation of 4-(4-methoxypiperidin-1-yl)benzoic acid via nucleophilic substitution of piperidine derivatives on a halogenated benzoate ester .
- Step 2 : Activation of the carboxylic acid using coupling agents like HBTU or EDC in solvents such as DMF or dichloromethane .
- Step 3 : Reaction with 3-bromobenzylamine under inert conditions, followed by purification via silica gel chromatography or recrystallization .
Characterization is performed using 1H/13C NMR and HPLC to confirm purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are critical for structural elucidation?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., methoxy groups at δ 3.2–3.4 ppm, aromatic protons at δ 7.0–8.0 ppm). 13C NMR confirms carbonyl (C=O) signals (~167 ppm) and quaternary carbons .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity. Mobile phases often use acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to minimize side reactions during synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict moisture control to avoid hydrolysis .
- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps, reducing reaction time and byproducts .
- Temperature Control : Lower temperatures (0–5°C) suppress unwanted nucleophilic substitutions, while gradual warming ensures completion .
- In-line Monitoring : Thin-layer chromatography (TLC) or in-situ IR spectroscopy tracks reaction progress, enabling real-time adjustments .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Systematic modification of substituents (e.g., replacing methoxy with ethoxy or halogen groups) to assess impact on bioactivity .
- Computational Modeling : Docking studies using software like AutoDock Vina predict binding affinities to targets (e.g., kinase enzymes), guided by crystallographic data of similar benzamides .
- Pharmacophore Mapping : Identification of critical moieties (e.g., methoxypiperidinyl for lipophilicity, bromophenyl for target specificity) through comparative bioassays .
Advanced: How do conflicting solubility data in different solvents inform formulation strategies?
Answer:
- Data Contradictions : The compound may exhibit high solubility in DMSO (>10 mg/mL) but poor solubility in aqueous buffers (<0.1 mg/mL). This suggests pH-dependent solubility or aggregation tendencies .
- Mitigation Strategies :
- Use of co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation enhances aqueous stability .
- Salt formation (e.g., hydrochloride) improves bioavailability in physiological conditions .
- Dynamic light scattering (DLS) monitors particle size to prevent precipitation in vitro .
Advanced: What in vitro assays are suitable for evaluating target engagement and mechanism of action?
Answer:
- Kinase Inhibition Assays : Fluorescence polarization (FP) or TR-FRET assays quantify inhibition of kinases (e.g., PI3K, mTOR) using ATP-competitive probes .
- Cellular Uptake Studies : LC-MS/MS measures intracellular concentrations post-treatment, correlating with cytotoxicity (IC50) in cancer cell lines .
- Protein Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) determine binding constants (KD) to serum albumin or target proteins .
Advanced: How can metabolic stability be assessed to guide lead optimization?
Answer:
- Liver Microsome Assays : Incubation with human/rat liver microsomes identifies metabolic hotspots (e.g., demethylation of methoxypiperidine) via LC-MS metabolite profiling .
- CYP450 Inhibition Screening : Fluorescent substrates (e.g., Vivid® CYP450 kits) assess potential drug-drug interactions .
- Stability in Plasma : HPLC quantifies degradation over 24 hours to estimate half-life and guide structural modifications (e.g., fluorination to block oxidation) .
Basic: What are the key considerations for designing a stability-indicating method?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to generate degradation products .
- Method Validation : Ensure specificity, linearity (R² > 0.995), and precision (%RSD < 2%) across a concentration range (e.g., 0.1–200 µg/mL) using HPLC-UV .
- Peak Purity Analysis : Diode array detection (DAD) confirms no co-elution of degradants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
